molecular formula C14H16F3N7 B612096 GNE-0877 CAS No. 1374828-69-9

GNE-0877

Cat. No.: B612096
CAS No.: 1374828-69-9
M. Wt: 339.32 g/mol
InChI Key: ZPPUMAMZIMPJGP-UHFFFAOYSA-N
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Description

GNE-0877 is a highly potent and selective inhibitor of leucine-rich repeat kinase 2 (LRRK2), a kinase implicated in Parkinson’s disease. This compound has shown significant promise in preclinical studies due to its ability to penetrate the brain and inhibit LRRK2 activity effectively .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of GNE-0877 involves multiple steps, starting with the preparation of key intermediates. The process typically includes:

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, ensuring that the compound meets the required standards for research and potential therapeutic use .

Chemical Reactions Analysis

Types of Reactions

GNE-0877 undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Pharmacological Properties

GNE-0877 exhibits several key pharmacological properties:

  • Potency : It has demonstrated high potency against both wild-type and mutant forms of LRRK2, with an IC50 in the low nanomolar range .
  • Selectivity : The compound shows robust selectivity for LRRK2 over a wide range of other kinases, minimizing off-target effects that could complicate therapeutic applications .
  • Brain Penetration : this compound is noted for its ability to penetrate the blood-brain barrier effectively, which is crucial for targeting CNS disorders .

Parkinson's Disease Research

This compound is primarily investigated for its potential role in treating Parkinson's disease. Preclinical studies have demonstrated its efficacy in reducing LRRK2 activity, which is linked to neurodegeneration in Parkinson's patients. The compound's ability to modify lysosomal function may offer insights into therapeutic strategies aimed at mitigating disease progression .

Toxicology Studies

Studies conducted on non-human primates have assessed the safety profile of this compound. These studies revealed mild adverse effects on lung morphology but no significant changes in kidney or brain tissues at certain doses, suggesting a manageable safety profile for further clinical evaluation .

Cancer Research

Emerging data indicate that LRRK2 may play a role in cancer biology. This compound's inhibitory effects on LRRK2 could provide a novel approach to exploring its role in tumorigenesis and cancer progression, particularly in cancers associated with dysregulated autophagy pathways .

Case Study 1: Preclinical Efficacy in Parkinson’s Models

In a study involving transgenic mouse models of Parkinson's disease, administration of this compound resulted in significant reductions in motor deficits and improvements in dopaminergic neuron survival. These findings support the hypothesis that LRRK2 inhibition can confer neuroprotective effects .

Case Study 2: Safety and Tolerability Assessment

A toxicity study involving cynomolgus monkeys treated with this compound highlighted reversible lung changes but no long-term adverse effects on other organs. This study underscores the importance of dose management and monitoring for potential side effects during clinical trials .

Mechanism of Action

GNE-0877 exerts its effects by inhibiting the kinase activity of LRRK2. This inhibition prevents the phosphorylation of downstream targets, thereby modulating various cellular pathways involved in neurodegeneration. The compound binds to the ATP-binding site of LRRK2, blocking its activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness of GNE-0877

This compound stands out due to its high selectivity and potency, as well as its ability to penetrate the brain effectively. This makes it a valuable tool for studying LRRK2-related pathways and developing potential therapies for Parkinson’s disease .

Biological Activity

GNE-0877, also known as DNL201, is a potent and selective inhibitor of Leucine-rich repeat kinase 2 (LRRK2), a key target in the treatment of Parkinson's disease. This compound has garnered attention due to its ability to modulate LRRK2 activity, which is implicated in various neurodegenerative processes. This article explores the biological activity of this compound, highlighting its pharmacological properties, mechanisms of action, and relevant research findings.

Overview of LRRK2 and Its Role in Parkinson's Disease

LRRK2 is a multi-domain protein that plays a critical role in neuronal function and has been linked to familial and sporadic forms of Parkinson's disease. Mutations in the LRRK2 gene, particularly the G2019S mutation, lead to increased kinase activity, contributing to neurodegeneration. Therefore, selective inhibition of LRRK2 presents a promising therapeutic strategy.

Pharmacological Profile of this compound

Potency and Selectivity:
this compound exhibits remarkable potency against LRRK2 with an in vitro cellular potency of approximately 3 nM. It demonstrates a high selectivity profile, inhibiting only a limited number of kinases (four out of 188 tested) at a concentration of 0.1 μM, indicating minimal off-target effects .

Pharmacokinetics:
The pharmacokinetic profile of this compound shows high oral bioavailability and effective brain penetration across multiple species. It has a short half-life but maintains significant plasma concentrations that are conducive for therapeutic effects .

This compound inhibits LRRK2 autophosphorylation at Ser1292 and Ser935 sites, which are critical for LRRK2 activity. In studies involving BAC transgenic mice expressing the human G2019S mutation, this compound demonstrated robust concentration-dependent inhibition of these phosphorylation events . This inhibition is associated with restoration of lysosomal function and modulation of Rab GTPase phosphorylation, which are crucial for cellular homeostasis .

In Vitro Studies

In HEK293 cells overexpressing LRRK2, this compound effectively reduced phosphorylation levels at both S910 and S935 sites in a dose-dependent manner. At concentrations between 0.3 μM to 1 μM, significant reductions were observed for both wild-type and mutant forms of LRRK2 .

In Vivo Studies

In vivo assessments using mouse models revealed that this compound could inhibit LRRK2 activity effectively across various tissues including the brain, kidney, and spleen. For instance, administration at doses ranging from 10 mg/kg to 100 mg/kg led to significant reductions in phosphorylated Rab proteins, indicating effective target engagement .

Summary of Key Data

Parameter Value
In Vitro Potency (IC50) 3 nM
Selectivity Index 212-fold over TTK
Oral Bioavailability High
Half-Life Short
Effective Dose Range 10 - 100 mg/kg

Clinical Implications

Currently, there are no published clinical trial results specifically for this compound; however, preclinical studies indicate its potential as a disease-modifying therapy for Parkinson's disease. The compound's ability to restore lysosomal function and its favorable pharmacokinetic properties position it as a candidate for further clinical evaluation .

Q & A

Basic Research Questions

Q. What biochemical assays are recommended to validate GNE-0877's selectivity for LRRK2?

To confirm target specificity, perform kinase selectivity profiling using a panel of 188 kinases at 0.1 μM GNE-0876. Measure inhibition percentages and calculate biochemical selectivity indices (e.g., Ki values). For example, this compound showed >50% inhibition for only four kinases beyond LRRK2, with a 212-fold selectivity over TTK kinase . Pair biochemical assays (e.g., kinase activity assays) with cellular target engagement studies, such as monitoring LRRK2 Ser1292 autophosphorylation via Western blot in BAC transgenic mice expressing human G2019S-LRRK2 .

Q. How should researchers ensure stability and reproducibility of this compound in experimental settings?

Store the compound at -20°C under inert conditions to prevent degradation. For in vitro studies, prepare stock solutions in DMSO and aliquot to avoid freeze-thaw cycles. For in vivo administration, verify solubility in compatible vehicles (e.g., aqueous suspensions with cyclodextrin derivatives) and confirm bioavailability through pharmacokinetic profiling .

Q. What in vitro models are suitable for assessing this compound's cellular potency?

Use human-derived cell lines or primary neurons expressing pathogenic LRRK2 mutations (e.g., G2019S). Measure IC50 values via phosphorylation assays (e.g., Ser1292 or Thr73 Rab10 substrates). This compound demonstrated a cellular IC50 of 3 nM in LRRK2 kinase activity assays, with low turnover in human hepatocytes, indicating metabolic stability .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between in vitro and in vivo efficacy data for this compound?

Discrepancies may arise from differences in blood-brain barrier penetration, protein binding, or metabolite activity. Conduct pharmacokinetic/pharmacodynamic (PK/PD) studies in transgenic mouse models to correlate brain exposure levels with target engagement (e.g., Ser1292 dephosphorylation). Adjust dosing regimens based on bioavailability and half-life data. For instance, dose-dependent inhibition of Ser1292 phosphorylation in mice was achieved at plasma concentrations >100 nM .

Q. What strategies minimize off-target effects when interpreting this compound's kinase inhibition data?

Use orthogonal validation methods:

  • Biochemical vs. Cellular Assays : Confirm kinase inhibition in cell-free systems (e.g., recombinant LRRK2) and cell-based models.
  • Structural Analysis : Compare this compound's binding mode with LRRK2 to off-target kinases using crystallography or molecular docking.
  • Selectivity Profiling : Expand kinase panels to include clinically relevant off-targets (e.g., TTK) and assess functional consequences (e.g., cell viability assays) .

Q. How should researchers design experiments to evaluate this compound's disease-modifying potential in Parkinson’s disease models?

  • Model Selection : Use BAC transgenic mice expressing human G2019S-LRRK2 or α-synuclein pre-formed fibril (PFF) models.
  • Endpoint Metrics : Quantify neuroprotection (e.g., dopaminergic neuron survival), biomarker modulation (e.g., pSer1292 LRRK2, urinary DJ-1), and behavioral outcomes (e.g., rotarod performance).
  • Statistical Power : Calculate sample sizes using pilot data to ensure adequate power (e.g., n=10–15/group for in vivo studies) .

Q. What methodological approaches address variability in this compound's target engagement across experimental systems?

  • Assay Standardization : Use validated antibodies for phosphorylation endpoints (e.g., anti-pSer1292 LRRK2) and include internal controls (e.g., kinase-dead LRRK2 mutants).
  • Data Normalization : Express phosphorylation levels as a ratio of total LRRK2 protein.
  • Replicate Experiments : Perform triplicate measurements and report variability (e.g., SEM) .

Q. Data Analysis & Interpretation

Q. How can researchers statistically analyze dose-response relationships in this compound studies?

Fit data to a sigmoidal curve using nonlinear regression (e.g., GraphPad Prism) to calculate EC50/IC50 values. Apply ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons. For in vivo studies, use mixed-effects models to account for longitudinal data .

Q. What steps ensure rigorous validation of this compound's pharmacokinetic properties?

  • Plasma and Brain Exposure : Quantify compound levels via LC-MS/MS at multiple timepoints post-dosing.
  • Protein Binding : Assess free fraction using equilibrium dialysis.
  • Metabolite Identification : Screen for major metabolites in hepatocyte incubations to rule out active derivatives .

Properties

IUPAC Name

2-methyl-2-[3-methyl-4-[[4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-yl]amino]pyrazol-1-yl]propanenitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16F3N7/c1-8-10(6-24(23-8)13(2,3)7-18)21-12-20-5-9(14(15,16)17)11(19-4)22-12/h5-6H,1-4H3,(H2,19,20,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPPUMAMZIMPJGP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C=C1NC2=NC=C(C(=N2)NC)C(F)(F)F)C(C)(C)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16F3N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374828-69-9
Record name GNE-0877
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1374828699
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name GNE-0877
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ANGHS285FG
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A stirred solution of 2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanamide (250 mg, 0.7 mmol) in POCl3 (5 mL) was stirred at 90° C. for 1 hour. POCl3 was removed by evaporation, the mixture was added into ice/H2O (10 ml) and the pH of the solution was adjusted to 8 with sat.Na2CO3, the aqueous phase was extracted with ethyl acetate (5 mL×3). The combined organic phase was washed with sat. sodium chloride (10 mL), dried over anhydrous sodium sulfate, filtered and concentrated to dry to give a residue which was purified by recrystallization to give 2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanenitrile (100 mg, 42%) as a white solid. 1H-NMR (300 MHz, DMSO-d6) δ ppm 9.18 (s, 1H), 8.29 (s, 1H), 8.14 (s, 1H), 7.10 (s, 1H), 2.91 (d, 3H), 2.22 (s, 3H), 1.94 (s, 2H). LCMS (m/z) ES+340 (m+1). Purity, 99.3% (HPLC at 214 nm); Ki=0.0005.
Name
2-methyl-2-(3-methyl-4-(4-(methylamino)-5-(trifluoromethyl)pyrimidin-2-ylamino)-1H-pyrazol-1-yl)propanamide
Quantity
250 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One

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